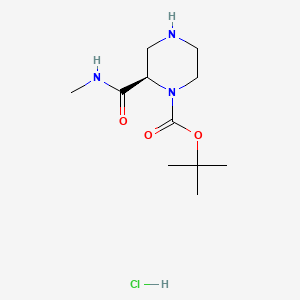

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride

Description

This compound (CAS 1217826-94-2) is a chiral piperazine derivative with a tert-butyl carbamate group at position 1 and a methylcarbamoyl substituent at position 2 of the piperazine ring. Its molecular formula is C₁₁H₂₂ClN₃O₃, with a molecular weight of 279.76 g/mol . The hydrochloride salt enhances solubility in polar solvents. The methylcarbamoyl group (–NH–CO–CH₃) introduces hydrogen-bonding capacity (3 donors, 4 acceptors), influencing its physicochemical and biological interactions .

Properties

IUPAC Name |

tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZBGDIBGDZKLS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662701 | |

| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217826-94-2 | |

| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring. This can be achieved through the cyclization of appropriate diamines or by modifying existing piperazine structures.

Introduction of the Carbamoyl Group: The methylcarbamoyl group is introduced via a reaction with methyl isocyanate or similar reagents under controlled conditions.

tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous Flow Chemistry: To enhance efficiency and control over reaction conditions.

Automated Synthesis: Using automated systems to precisely control reagent addition and reaction times.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the piperazine ring or the methylcarbamoyl group.

Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride has been investigated as a potential lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for designing inhibitors for specific enzymes or receptors.

2. Kinase Inhibitors:

Research has shown that derivatives of piperazine compounds can act as kinase inhibitors. The specific structure of (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride may contribute to its efficacy in inhibiting kinases involved in cancer pathways, thus presenting a potential avenue for cancer therapeutics .

3. Antimicrobial Activity:

Preliminary studies suggest that compounds similar to (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell functions, making them candidates for developing new antibiotics .

Pharmacological Applications

1. Neurological Disorders:

The piperazine moiety in the compound is known for its activity on neurotransmitter systems. Research indicates potential applications in treating neurological disorders by modulating serotonin and dopamine pathways .

2. Antidepressant Effects:

Studies involving similar piperazine derivatives have shown promise as antidepressants. The ability of (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride to affect mood-regulating neurotransmitters could lead to its exploration as a candidate for antidepressant medication .

Biochemical Tools

1. Molecular Probes:

Due to its specific binding characteristics, (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride can serve as a molecular probe in biochemical assays. It can help elucidate the mechanisms of enzyme action and receptor-ligand interactions .

2. Screening Assays:

The compound can be utilized in high-throughput screening assays to identify other compounds with similar or enhanced biological activities, facilitating drug discovery processes .

Case Studies

Case Study 1: Kinase Inhibition

A study demonstrated that a piperazine derivative inhibited a specific kinase involved in cell proliferation, leading to reduced tumor growth in vitro. The structure of (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride was pivotal in enhancing selectivity and potency against the target kinase .

Case Study 2: Antimicrobial Testing

In a recent investigation, (R)-tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride exhibited significant activity against several strains of bacteria, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of target pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below compares the target compound with analogs based on substituents, molecular weight, and functional groups:

Functional Group Impact on Properties

- Methylcarbamoyl vs. Dimethylcarbamoyl: The dimethyl variant (1217825-46-1) has reduced hydrogen-bonding capacity (2 donors vs.

- Hydroxyethyl Substituent (947275-74-3): The –OH group increases hydrophilicity and hydrogen-bonding donors, enhancing aqueous solubility but possibly reducing membrane permeability .

- Methoxy vs. Methylcarbamoyl (1956436-38-6) : The methoxy group (–OCH₃) is electron-donating and less polar, leading to lower solubility in water compared to the carbamoyl analog .

- Steric Effects : The 3-methyl analog (1384840-46-3) introduces steric hindrance, which may restrict conformational flexibility and receptor binding .

Commercial Availability

Biological Activity

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride, with the CAS number 1217826-94-2, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 279.76 g/mol. Its structure includes a piperazine ring substituted with a methylcarbamoyl group and a tert-butyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.76 g/mol |

| CAS Number | 1217826-94-2 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Research indicates that (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride exhibits various biological activities primarily through its interaction with neurotransmitter receptors. Binding affinity studies suggest that this compound may influence the central nervous system (CNS) by modulating receptor activity, particularly within the serotonergic and dopaminergic systems. Techniques such as radioligand binding assays and computational docking studies have been employed to elucidate these interactions .

Antimicrobial Activity

A study conducted on various piperazine derivatives revealed that (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride exhibited significant antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy was evaluated using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Studies

- Neuropharmacological Studies : In a series of neuropharmacological evaluations, (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride was tested for anxiolytic effects in rodent models. The results indicated a reduction in anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .

- Antitumor Activity : Preliminary investigations into the antitumor activity of this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural features of (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride play a crucial role in its biological activity. Modifications at the piperazine nitrogen or variations in the alkyl substituents can significantly alter the compound's pharmacological profile. For instance:

Q & A

Q. What are the common synthetic routes for (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step functionalization of a piperazine core. A common approach involves coupling tert-butyl-protected piperazine derivatives with methylcarbamoyl groups under mild basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C for 12 hours), achieving yields up to 88.7% . Purification often employs silica gel chromatography or recrystallization. Key parameters include temperature control, solvent polarity, and stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns, critical for confirming the (R)-configuration .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm; piperazine protons at δ ~3.0–3.5 ppm) .

- Mass spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 231 [M+H]+ for related piperazine derivatives) .

- HPLC : Validates purity (>95% is standard for research-grade material) .

Q. How is the compound typically stored to ensure stability in research settings?

Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or strong acids/bases to prevent Boc-group cleavage or hydrochloride dissociation .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray results) be resolved for this compound?

Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Use DFT calculations to model solution-state conformers and compare with crystallographic data. Software like SHELXL refines X-ray structures with anisotropic displacement parameters, while WinGX aids in visualizing hydrogen-bonding networks that may influence solid-state geometry . Cross-validate with 2D NMR (COSY, NOESY) to detect through-space interactions .

Q. What strategies optimize the synthesis of enantiomerically pure (R)-isomers for biological studies?

- Chiral auxiliaries : Use (R)-tert-butyl glycidyl ether as a precursor to enforce stereochemistry during piperazine ring closure .

- Asymmetric catalysis : Palladium-catalyzed coupling or enzymatic resolution (e.g., lipases) can enhance enantiomeric excess (>99%) .

- Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of diastereomers in polar solvents .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) : Screen against receptor libraries (e.g., GPCRs, kinases) using the compound’s 3D structure (PDB files from X-ray data) .

- MD simulations (GROMACS) : Assess binding stability and solvation effects over 100-ns trajectories .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (piperazine NH) and hydrophobic regions (tert-butyl group) for target engagement .

Q. What methodologies address low yields in large-scale synthesis for in vivo studies?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., tert-butyl group incorporation) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 2 hours) while maintaining >85% yield .

Safety and Compliance

Q. What safety protocols are critical when handling this hydrochloride salt in the lab?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Neutralize with dilute NaOH before discarding aqueous solutions .

Applications in Research

Q. How is this compound utilized in studying enzyme inhibition or receptor modulation?

It serves as a scaffold for designing inhibitors of metalloproteases or kinases. The methylcarbamoyl group mimics peptide bonds, enabling competitive binding to active sites. Radiolabeled versions (³H/¹⁴C) track target engagement via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.